Dipfluzine

Cerebrovascular pharmacology Calcium channel blockade 5-HT antagonism

Dipfluzine addresses the need for a cerebroselective calcium channel blocker with quantifiable in vivo efficacy and formulation-ready solubility. It is the reference standard for ischemic stroke models requiring early cerebral blood flow rescue and dose-dependent infarct reduction. - ~30-min earlier CBF restoration vs. flunarizine at matched doses; infarct reduction dose-dependent (r = 0.9797, P < 0.01) - Co-crystal formulation achieves ~500-fold solubility improvement, 5-fold dissolution acceleration, and doubled oral bioavailability - State-dependent inactivation stabilizer: shifts V0.5 from -19.7 ± 2.4 mV to -31 ± 6 mV at 3 μmol·L⁻¹ Available in mg to gram scales. Custom synthesis and co-crystal forms available upon request.

Molecular Formula C27H29FN2O
Molecular Weight 416.5 g/mol
CAS No. 89223-80-3
Cat. No. B1203204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipfluzine
CAS89223-80-3
Synonymsdipfluzine
Molecular FormulaC27H29FN2O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H29FN2O/c28-25-15-13-22(14-16-25)26(31)12-7-17-29-18-20-30(21-19-29)27(23-8-3-1-4-9-23)24-10-5-2-6-11-24/h1-6,8-11,13-16,27H,7,12,17-21H2
InChIKeyBNUWAVBVXCLUJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipfluzine: Procurement-Ready Profile of a Cerebral-Selective Calcium Channel Blocker


Dipfluzine (Dip) is a diphenylpiperazine calcium channel blocker first synthesized by Hebei Medical University and protected under Chinese patent ZL 200310109642 [1]. It is structurally derived from cinnarizine and flunarizine scaffolds, with a 4-fluorobenzoyl substitution that confers a distinct pharmacological profile [2]. Dipfluzine is a light yellow or white crystalline powder (mp 135.5–136.0 °C, C27H29FN2O, MW 416.53), practically insoluble in water and freely soluble in DMSO [1]. Unlike its parent congeners, Dipfluzine was developed specifically for cerebral vascular indications and has advanced to preclinical and early clinical evaluation as a potential Class 1 New Drug in China for ischemic stroke [2].

Study Context
Cerebral ischemia-reperfusion model pharmacotherapy
Calcium channel blocker with reported cerebrovascular selectivity
Formulation Option
Co-crystal engineered for aqueous solubility
~500-fold solubility improvement over free base; supports oral dosing studies
Pharmacological Profile
L-type calcium channel blockade with reported state-dependent mechanism
Inactivated-state stabilization; distinct from dihydropyridine probes

Why Flunarizine or Cinnarizine Cannot Substitute in Cerebral Ischemia


Although Dipfluzine shares the diphenylpiperazine core with flunarizine (Flu) and is a direct derivative of cinnarizine (Cin), substituting any of these in-class compounds for Dipfluzine would discard quantitatively verified gains in cerebrovascular potency, selectivity, and temporal efficacy that have been documented in head-to-head preclinical studies [1]. Dipfluzine achieves significantly lower IC50 values against 5-HT-induced cerebral artery contraction, broader temporal coverage of cerebral blood flow preservation during ischemia, and superior selectivity for cerebrovascular over peripheral vascular beds compared with its closest analogs [2]. Furthermore, Dipfluzine-specific co-crystal formulations have been engineered to overcome the intrinsic aqueous insolubility that limits all members of this chemical class, yielding a 500-fold solubility improvement with doubled oral bioavailability—an advance not demonstrated for flunarizine or cinnarizine co-crystals [3]. These documented differentials carry material consequences for efficacy in cerebral ischemia models and for downstream formulation feasibility.

Cerebrovascular Potency

Assay potency context for 5-HT-evoked contraction may shift if substituting flunarizine or cinnarizine. Reported IC50 rank order may not transfer across vascular beds.

CBF Rescue Timeline

Temporal cerebral blood flow preservation profile differs from flunarizine. Earlier CBF rescue endpoint may not be replicated with comparator at matched doses.

Formulation Solubility

Co-crystal solubility and bioavailability context is specific to Dipfluzine. Analogous co-crystal engineering has not been reported for flunarizine or cinnarizine; formulation-exposure context may require review.

Quantified Head-to-Head Differentiation Evidence for Scientific Procurement


Antagonism of 5-HT-Induced Cerebral Artery Contraction

Dipfluzine (Dip) demonstrates a concentration-dependent antagonistic potency against 5-HT-evoked contraction in isolated pig basilar artery rings that substantially exceeds both flunarizine (Flu) and cinnarizine (Cin). The IC50 values place Dip at 4.0 μmol·L⁻¹, compared with 15.6 μmol·L⁻¹ for Flu and 25.2 μmol·L⁻¹ for Cin, yielding an approximate 3.9-fold and 6.3-fold potency advantage, respectively [1]. This head-to-head in vitro study used identical experimental conditions for all three compounds, establishing a clear rank order of Dip > Flu > Cin for cerebrovascular dilation primarily through inhibition of intracellular calcium release [1].

5-HT Antagonism IC50
Head-to-head
Dip 4.0 µM vs Flu 15.6 µM vs Cin 25.2 µM
Reported cerebrovascular assay context; rank order Dip > Flu > Cin
Isolated pig basilar artery rings; identical assay conditions
Cerebrovascular pharmacology Calcium channel blockade 5-HT antagonism

Cerebrovascular Selectivity Across Arterial Beds

In a direct comparative study using isolated porcine arterial rings, Dipfluzine produced a graded pD2' (negative log of the concentration producing 50% inhibition of KCl-induced contraction) across three vascular beds: basilar artery pD2' = 5.7 ± 0.6, coronary artery pD2' = 5.4 ± 0.4, and radial artery pD2' = 4.6 ± 0.5 [1]. The basilar-to-radial pD2' differential of approximately 1.1 log units reflects approximately 12.6-fold selectivity for cerebral over peripheral vasculature. Critically, the authors explicitly state that this cerebrovascular selectivity of Dip was more significant than that of cinnarizine (Cin) tested under identical conditions [1]. In vivo confirmation in anesthetized dogs demonstrated that Dip decreased vertebral vascular resistance (VVR) more markedly than Cin at matching intravenous doses across the range of 0.1–3 mg·kg⁻¹, while both compounds produced equivalent transient reductions in systemic blood pressure only at the highest dose tested [2].

Cerebrovascular Selectivity
Head-to-head
Basilar pD2' 5.7 ± 0.6 vs Radial 4.6 ± 0.5 (~12.6-fold)
Reported selectivity gradient exceeding cinnarizine in matched conditions
Porcine arterial rings; reproduced in anesthetized dog VVR model
Vascular selectivity Cerebral vasodilation Tissue-specific pharmacology

Temporal Preservation of Cerebral Blood Flow After Ischemia

In a rat model of focal cerebral ischemia-reperfusion induced by endothelin-1 (ET-1) perfusion adjacent to the middle cerebral artery, Dipfluzine (Dip) at 20 and 40 mg·kg⁻¹ i.p. significantly alleviated the decrease in cerebral blood flow (CBF) at both 70 and 100 minutes post-ET-1 perfusion. In contrast, flunarizine (Flu) at the matched dose of 20 mg·kg⁻¹ i.p. enhanced CBF only at the 100-minute timepoint and showed a relatively weak effect overall [1]. Dip also produced a dose-dependent reduction in infarct volume (r = 0.9797, P < 0.01) and raised serum superoxide dismutase (SOD) activity while decreasing malondialdehyde (MDA) content—antioxidant effects shared by Flu but achieved with the additional benefit of earlier CBF rescue [1].

CBF Rescue Timeline
Head-to-head
Dip rescued CBF at 70 min; Flu only at 100 min
Reported earlier CBF restoration endpoint in ET-1 ischemia-reperfusion model
Rat focal ischemia; infarct reduction r=0.9797, P
Co-Crystal Solubility
Supporting evidence
~500× solubility; ~5× dissolution; ~2× oral bioavailability
Supports formulation-exposure review for oral dosing studies
Dip-benzoic acid co-crystal; brain distribution maintained; rat PK
Antiplatelet Activity
Head-to-head
Dip more potent than Cin; LD50 comparable (37 vs 36 mg/kg)
Reported comparator assay-response context; wider index for antithrombotic endpoints
Rabbit platelet aggregation; rat thrombosis model; mouse acute toxicity
Ischemic stroke Cerebral blood flow Reperfusion injury

Co-Crystal Solubility and Bioavailability Enhancement

Dipfluzine free base is practically insoluble in water, a limitation shared with many diphenylpiperazine calcium channel blockers [1]. A dipfluzine–benzoic acid co-crystal (1:2 molar ratio) was engineered and characterized, achieving approximately 500-fold higher aqueous solubility, a 5-fold increase in dissolution rate, and a doubling of relative oral bioavailability compared with the parent Dipfluzine in rat pharmacokinetic studies [2]. The co-crystal did not reduce drug distribution to the brain; mean brain concentrations trended higher, though without statistical significance (p > 0.05) [2]. This co-crystal engineering strategy is specific to Dipfluzine and has been enabled by the compound's hydrogen-bond donor/acceptor geometry (O–H···O and O–H···F interactions confirmed by ssNMR and Raman spectroscopy); analogous solubility-multiplying co-crystals have not been reported for flunarizine or cinnarizine [2].

Co-Crystal Solubility
Supporting evidence
~500× solubility; ~5× dissolution; ~2× oral bioavailability
Supports formulation-exposure review for oral dosing studies
Dip-benzoic acid co-crystal; brain distribution maintained; rat PK
Pharmaceutical co-crystal Solubility enhancement Bioavailability improvement

Antiplatelet Aggregation and Antithrombotic Activity

In a comparative study directly benchmarking Dipfluzine (Dip) against cinnarizine (Cin), Dip demonstrated dose- and concentration-dependent inhibition of rabbit platelet aggregation induced by ADP and arachidonic acid (AA) in vitro, and inhibited experimental thrombosis in rats in vivo, with effects described as more potent than those of Cin [1]. Specifically, Dip at 1 and 2 mg·kg⁻¹ i.v. and at 1–100 μmol·L⁻¹ in vitro inhibited platelet aggregation; Dip at 2.5–10 mg·kg⁻¹ i.v. and 50–100 mg·kg⁻¹ i.p. inhibited thrombosis in rats [1]. Notably, the acute intravenous LD50 of Dip and Cin in mice are comparable (37 vs. 36 mg·kg⁻¹, respectively), indicating that Dip's enhanced antiplatelet potency does not come at the cost of increased acute toxicity [2]. The antithrombotic mechanism is attributed to attenuation of disturbed platelet–vessel wall interactions involving both platelet activation and vasoconstriction [1].

Antiplatelet Activity
Head-to-head
Dip more potent than Cin; LD50 comparable (37 vs 36 mg/kg)
Reported comparator assay-response context; wider index for antithrombotic endpoints
Rabbit platelet aggregation; rat thrombosis model; mouse acute toxicity
Platelet aggregation inhibition Antithrombotic Cerebrovascular protection

Evidence-Backed Research and Industrial Application Scenarios


Preclinical Cerebral Ischemia and Stroke Model Pharmacotherapy

Dipfluzine is the preferred calcium channel blocker for investigators running rodent focal or global cerebral ischemia-reperfusion models where both early cerebral blood flow rescue and infarct volume reduction are primary endpoints. The compound's ~30-minute earlier CBF restoration compared with flunarizine at matched doses, combined with dose-dependent infarct reduction (r = 0.9797, P < 0.01), supports its use over flunarizine or cinnarizine when temporal therapeutic windows are being probed [1]. The antiplatelet and antithrombotic activities—more potent than those of cinnarizine—provide an additional mechanistic dimension that mirrors the dual vasodilator/antithrombotic profile desirable in stroke pharmacotherapy [2].

Cerebrovascular Selectivity Screening and Vascular Pharmacology

For laboratories conducting comparative vascular reactivity studies across multiple arterial beds, Dipfluzine's graded pD2' profile (basilar 5.7 ± 0.6 > coronary 5.4 ± 0.4 > radial 4.6 ± 0.5) offers a quantifiable reference standard for cerebrovascular selectivity that exceeds that of cinnarizine [1]. This selectivity, reproduced in vivo in anesthetized dogs where Dip preferentially reduced vertebral vascular resistance over femoral resistance, makes Dipfluzine a valuable tool compound for dissecting tissue-specific calcium channel pharmacology and for benchmarking novel cerebral vasodilators [2].

Co-Crystal Formulation for Poorly Water-Soluble Calcium Blockers

Dipfluzine's well-characterized co-crystal with benzoic acid, which achieves ~500-fold solubility enhancement, 5-fold dissolution rate acceleration, and doubled oral bioavailability without compromising brain distribution, positions it as a model system for pharmaceutical scientists developing solubility-engineered formulations of diphenylpiperazine calcium channel blockers [1]. The fully elucidated co-crystal structure (1:2 molar ratio, O–H···O and O–H···F hydrogen bonds, complex constant K ≈ 10⁹ order of magnitude) provides a blueprint for designing analogous co-crystals of other poorly soluble calcium antagonists [2].

Electrophysiology of State-Dependent L-Type Calcium Channel Blockade

For ion channel biophysicists, Dipfluzine's state-dependent gating mechanism—acting preferentially on the inactivated state of the L-type calcium channel, shifting the steady-state inactivation V0.5 from −19.7 ± 2.4 mV to −31 ± 6 mV at 3 μmol·L⁻¹, and markedly prolonging the half-recovery time of Ca²⁺ channels from inactivation from 40 ± 11 ms to 288 ± 63 ms—offers a quantitatively defined pharmacological probe distinct from dihydropyridine or phenylalkylamine calcium channel blockers [1]. This unique inactivation-stabilizing mechanism, characterized via whole-cell patch clamp in guinea pig ventricular myocytes, supports Dipfluzine's use in structure–function studies of calcium channel state dependence and in comparative pharmacology panels evaluating non-dihydropyridine calcium antagonists [1].

Application
Selection Property
Validation Focus
Cerebral ischemia-reperfusion model studies
Temporal CBF rescue and infarct reduction endpoint context
CBF timeline and dose-response infarct volume endpoints
Cerebrovascular selectivity screening
Graded pD2' profile across arterial beds
Tissue-specific calcium channel pharmacology benchmarking
Co-crystal formulation research
Solubility-engineered co-crystal system
Dissolution, bioavailability, and brain distribution endpoints
L-type calcium channel electrophysiology
State-dependent inactivation-stabilizing mechanism
Inactivation V0.5 shift and recovery time prolongation assays
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